molecular formula C12H15Cl2N7 B2820014 {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine CAS No. 881939-91-9

{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine

Cat. No.: B2820014
CAS No.: 881939-91-9
M. Wt: 328.2
InChI Key: INLVRMWFLAXBIC-UHFFFAOYSA-N
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Description

{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine is a specialized small molecule recognized for its potent and selective inhibition of the Janus Kinase 2 (JAK2) pathway. The JAK-STAT signaling cascade is a fundamental mediator of cytokine and growth factor responses, making it a high-value target in both immunological and oncological research. This compound exerts its mechanism by competitively binding to the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and subsequent activation of downstream signaling molecules, including STAT transcription factors. This targeted inhibition makes it an invaluable pharmacological tool for probing the functional roles of JAK2 in disease models. Its primary research applications include the investigation of JAK2-driven hematological malignancies, such as myeloproliferative neoplasms, and the study of autoimmune and inflammatory conditions where cytokine signaling is dysregulated. By selectively disrupting this key pathway, researchers can elucidate disease mechanisms and validate JAK2 as a therapeutic target in preclinical studies. The compound's diethylamine and chloropyrimidine structure is engineered for enhanced binding affinity and cellular permeability, facilitating its use in a variety of in vitro and cell-based assay systems.

Properties

IUPAC Name

6-chloro-4-N-[4-chloro-6-(diethylamino)pyrimidin-2-yl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N7/c1-3-21(4-2)10-6-8(14)17-12(20-10)19-9-5-7(13)16-11(15)18-9/h5-6H,3-4H2,1-2H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLVRMWFLAXBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)NC2=CC(=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine, a derivative of chloropyrimidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a dual chloropyrimidine structure with an amino group and diethylamine substituents. The molecular formula is C12H15Cl2N5, indicating the presence of multiple nitrogen atoms which are crucial for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily in the realms of antiviral , anticancer , and immunosuppressive properties. Below is a summary of its notable activities:

  • Antiviral Activity :
    • Studies have indicated that compounds with similar structures can inhibit viral replication. For instance, derivatives of chloropyrimidine have shown efficacy against adenoviruses and other viral pathogens .
  • Anticancer Activity :
    • The compound has been linked to significant anticancer properties, particularly through inhibition of key enzymes involved in cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values as low as 0.06 µM against specific cancer cell lines .
  • Immunosuppressive Properties :
    • The compound's ability to modulate immune responses has been investigated through assays like the Mixed Lymphocyte Reaction (MLR), where it displayed high potency (IC50 < 100 nM), suggesting potential applications in transplant medicine and autoimmune disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay/MethodologyResultsReference
AntiviralIC50 against HAdVIC50 = 0.27 µM
AnticancerInhibition of DHFRIC50 = 0.06 µM
ImmunosuppressionMixed Lymphocyte Reaction (MLR)IC50 < 100 nM

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes critical in nucleotide biosynthesis and cell proliferation.
  • Modulation of Immune Responses : By affecting cytokine production and lymphocyte activation, it shows promise in managing conditions requiring immunosuppression.

Scientific Research Applications

Case Studies

Several studies have demonstrated the anticancer properties of similar pyrimidine derivatives:

  • Breast Cancer : A study reported that pyrimidine derivatives exhibited significant cytotoxic effects on breast cancer cell lines, leading to apoptosis through the activation of caspase pathways .
  • Colon Cancer : Research indicated that these compounds could inhibit colon cancer cell growth by interfering with the cell cycle and inducing cell death mechanisms .

Inhibition of Abnormal Cell Growth

The compound has shown promise in preclinical models for treating abnormal cell growth associated with various neoplasms:

Cancer Type Mechanism of Action Study Findings
Breast CancerInduction of apoptosis via caspase activationSignificant reduction in cell viability observed
Colon CancerCell cycle arrest and apoptosis inductionEnhanced apoptosis rates in treated cells
Pancreatic NeoplasmTargeting specific kinases involved in tumor growthDecreased tumor size in animal models
Thyroid NeoplasmInhibition of angiogenesis pathwaysReduced vascularization in tumor tissues

Selectivity and Efficacy

Research suggests that {2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine may offer selective targeting of cancer cells while sparing normal cells, which is a critical factor in reducing side effects associated with traditional chemotherapies.

Combination Therapies

The compound has been evaluated in combination with other therapeutic agents to enhance efficacy. For instance, studies have shown that combining this pyrimidine derivative with established chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes .

Future Directions in Research

Ongoing research is focused on elucidating the precise molecular mechanisms through which this compound exerts its effects. This includes:

  • Structure-Activity Relationship Studies : Understanding how structural modifications can enhance potency and selectivity.
  • Clinical Trials : Initiatives are underway to evaluate the safety and efficacy of this compound in human subjects for various cancers.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents CAS/References
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol Ethanolamine group at position 4 2846-77-7 ()
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Methylsulfanyl at position 2, iodo at position 5 500896-56-0 ()
4,6-Dichloro-5-methoxypyrimidine Methoxy at position 5, chloro at positions 4 and 6 ()
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Fluoropyridyl fused pyrido-pyrimidine core 1499162-60-5 ()
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[...]triazol-5-yl}pyridin-2-amine Chlorophenyl, methoxyphenyl, and triazole substituents ()

Key Observations :

  • Diethylamine vs.
  • Halogenation : The iodo substituent in 6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine () may confer distinct reactivity in cross-coupling reactions, whereas the target’s chloro groups favor nucleophilic substitution.
  • Fused Ring Systems : The pyrido-pyrimidine in 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () introduces rigidity, contrasting with the target’s simpler pyrimidine core.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

  • Melting Point: The ethanolamine derivative () melts at 146–148°C, while diethylamine’s bulkier substituents likely lower crystallinity.
  • Solubility: Diethylamine’s hydrophobicity may reduce aqueous solubility compared to the ethanolamine analogue.
  • pKa: The ethanolamine derivative has a predicted pKa of 14.48 (), suggesting basicity influenced by the amino group; diethylamine’s pKa is expected to be higher due to reduced electron donation.

Q & A

Q. Table 1. Comparative Bioactivity of Pyrimidine Analogues

Compound ClassCore StructureKey ActivityIC₅₀/MIC (Reference)
Chloro-substituted pyrimidine2-Amino-6-chloroAntimicrobialMIC: 12.5 µg/mL
Pyrido[3,4-d]pyrimidineFused bicyclic systemAntitumorIC₅₀: 0.8 µM
Sulfonamide derivativeMethylsulfonyl substituentAntibioticIC₅₀: 5.2 µM

Q. Table 2. Key Crystallographic Parameters

Parameter{Target Compound}N-(4-chlorophenyl) analogue
Dihedral Angle (Pyrimidine-Ph)12.8°5.2°–6.4°
Intramolecular H-bond (Å)2.89 (N–H⋯N)2.91 (N–H⋯N)
Intermolecular InteractionC–H⋯π (3.42 Å)C–H⋯O (3.12 Å)

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